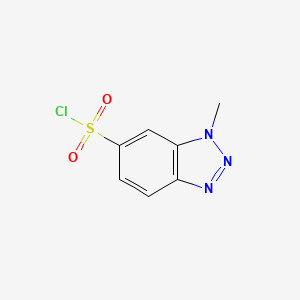

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride

CAS No.: 1509279-99-5

Cat. No.: VC4302865

Molecular Formula: C7H6ClN3O2S

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1509279-99-5 |

|---|---|

| Molecular Formula | C7H6ClN3O2S |

| Molecular Weight | 231.65 |

| IUPAC Name | 3-methylbenzotriazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3 |

| Standard InChI Key | YQIDTCNSRCVQDQ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a benzotriazole system—a benzene ring fused to a 1,2,3-triazole—with substituents at the 1- and 6-positions. The methyl group at N1 imposes steric and electronic effects, while the sulfonyl chloride at C6 introduces a highly reactive functional group.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.66 g/mol |

| IUPAC Name | 1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride |

| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1 |

| InChI Key | CCRXTRGKHFDFRT-UHFFFAOYSA-N |

The sulfonyl chloride group’s electron-withdrawing nature polarizes the aromatic system, enhancing electrophilicity at the sulfur atom and facilitating nucleophilic substitution reactions .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production likely optimizes these steps for scalability, employing continuous-flow reactors and advanced purification techniques (e.g., crystallization or chromatography) to achieve high purity . Challenges include controlling regioselectivity during sulfonation and mitigating hydrolysis of the sulfonyl chloride group.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

These reactions are critical for synthesizing polymers and bioactive molecules .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for metal ions, potentially enabling applications in catalysis or materials science. The sulfonyl chloride may further modify metal-binding properties through steric or electronic effects.

Applications and Industrial Relevance

Polymer Chemistry

As a chain-terminating agent in radical polymerization, the sulfonyl chloride reacts with propagating polymer radicals, controlling molecular weight and polydispersity. For instance, in styrene polymerization, it terminates chains via:

This application demands precise stoichiometry to avoid premature termination .

Corrosion Inhibition

Benzotriazole derivatives are established corrosion inhibitors for copper and its alloys. The sulfonyl chloride’s ability to adsorb onto metal surfaces and form protective films may enhance this activity, though specific studies are pending.

Pharmaceutical Intermediates

Sulfonamide derivatives are prevalent in drug design (e.g., sulfa antibiotics). This compound could serve as a precursor for sulfonamide-containing molecules, though its direct biological activity remains uncharacterized.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |

The lack of reported physical properties underscores the need for further experimental characterization.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Benzotriazole Derivatives

| Compound | Substituent | Key Differences |

|---|---|---|

| 1-Methyl-1H-benzotriazole | -H at C6 | Lacks sulfonyl chloride reactivity |

| 1H-Benzotriazole-5-sulfonyl chloride | -SO2Cl at C5 | Altered regiochemistry affects electronic distribution |

| 1-Methyl-1H-benzotriazole-4-amine | -NH2 at C4 | Basic amine vs. electrophilic sulfonyl chloride |

The 6-sulfonyl chloride’s position optimizes electronic effects for nucleophilic substitution compared to analogues .

Future Research Directions

-

Synthetic Optimization: Develop regioselective sulfonation methods.

-

Application Studies: Explore efficacy in polymer stabilization and corrosion inhibition.

-

Toxicological Profiling: Assess acute and chronic toxicity for safe handling protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume